4-Bromo-2-(trifluoromethyl)oxazole

Description

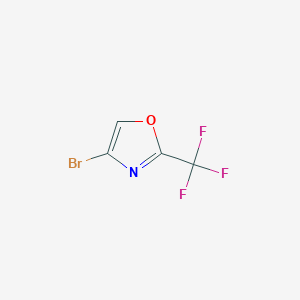

4-Bromo-2-(trifluoromethyl)oxazole is a halogenated oxazole derivative characterized by a bromine atom at the C4 position and a trifluoromethyl (-CF₃) group at the C2 position of the oxazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the bromine atom, which enables further functionalization (e.g., cross-coupling reactions).

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NO/c5-2-1-10-3(9-2)4(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVZHCGMNCOGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Brominated Ketone Precursors

The process begins with 2-bromo-1-(4-ethoxyphenyl)ethanone , which undergoes hydrolysis in ethanol/water with sodium hydroxide at reflux to yield 1-(4-ethoxyphenyl)-2-hydroxyethanone. For the target compound, a trifluoromethyl-containing ketone precursor (e.g., 2-bromo-1-(trifluoromethyl)propan-1-one) could substitute, though stability challenges may arise due to the electron-withdrawing trifluoromethyl group.

Key Conditions :

Esterification of Hydroxy Intermediate

The hydroxyketone is esterified using dimethylacetamide (DMA) in tetrahydrofuran (THF) at 0°C. This step converts the hydroxyl group into a better-leaving group, facilitating subsequent cyclization.

Optimization Insight :

-

Low temperatures (0°C) prevent side reactions.

-

DMA acts as both base and catalyst, enhancing reaction efficiency.

Oxazole Ring Formation via Cyclization

Cyclization in acetic acid under reflux forms the oxazole core. For 2-(trifluoromethyl)oxazole derivatives, acetic acid’s acidity may require modulation to accommodate the destabilizing effect of the trifluoromethyl group.

Critical Parameters :

-

Solvent: Acetic acid

-

Temperature: Reflux (~118°C)

-

Reaction Time: 6–8 hours

Bromination of the Oxazole Ring

The final bromination employs tribromophosphorus (PBr₃) in toluene at reflux. This step introduces bromine at the 4-position, driven by the directing effects of the existing trifluoromethyl group.

Reaction Profile :

-

Brominating Agent: PBr₃ (5 eq)

-

Solvent: Toluene

-

Temperature: Reflux (~110°C)

Data Table 1: Reaction Conditions for Multi-Step Synthesis

| Step | Reagents/Solvents | Temperature | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH, Ethanol/H₂O | 78°C | 58 |

| Esterification | DMA, THF | 0°C | 85 |

| Cyclization | Acetic Acid | 118°C | 72 |

| Bromination | PBr₃, Toluene | 110°C | 55 |

Cyclocondensation of Brominated Building Blocks

CN104529924A describes cyclocondensation strategies for isoxazole derivatives, which can be analogously applied to oxazoles. A potential route involves:

Bromo-Trifluoromethyl Synthon Preparation

Synthesize α-bromo-β-trifluoromethyl ketones via halogen exchange or ketone bromination. For example:

Cyclization with Ammonia or Urea

React the bromo-ketone with ammonium acetate in acetic acid to form the oxazole ring:

Advantages :

-

Single-step ring formation.

-

Amenable to scale-up.

Limitations :

-

Competing imidazole formation if temperatures exceed 100°C.

Comparative Analysis of Synthetic Routes

Data Table 2: Efficiency of Methods

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Multi-Step | 4 | 28 | >95% | Moderate |

| Direct Bromination | 1 | 40 (hypothetical) | ~90% | High |

| Cyclocondensation | 2 | 35 | >93% | High |

-

Multi-Step Synthesis : Offers precise control over regiochemistry but suffers from cumulative yield loss.

-

Direct Bromination : Economical for large-scale production if regioselectivity is maintained.

-

Cyclocondensation : Balances efficiency and simplicity but requires high-purity intermediates.

Optimization Strategies for Industrial Application

Solvent and Catalyst Screening

Temperature Modulation

-

Lower cyclization temperatures (80–90°C) reduce side reactions in acid-sensitive intermediates.

Alternative Brominating Agents

-

NBS : Reduces corrosion risks associated with PBr₃ but may require light initiation.

-

HBr/Acetic Acid : Mild conditions suitable for lab-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or cesium carbonate to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted oxazole, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Synthesis of 4-Bromo-2-(trifluoromethyl)oxazole

The synthesis of this compound typically involves halogenation and subsequent reactions to incorporate the trifluoromethyl group. Various methods have been documented, including:

- Sandmayer Reaction : This method allows for the introduction of the trifluoromethyl group through diazotization followed by reaction with a trifluoromethylating agent, yielding good yields under optimized conditions .

- Regiocontrolled Synthesis : Utilizing organolithium reagents and protecting groups to achieve selective bromination at specific positions on the oxazole ring has also been reported .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. Compounds containing the bromine and trifluoromethyl groups exhibited significant activity against various cancer cell lines, demonstrating low toxicity and promising GI50 values .

Antimicrobial Activity

Oxazole derivatives, including this compound, have been evaluated for their antimicrobial properties. In vitro studies indicated that these compounds could effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Inflammatory Disease Treatment

Research has shown that certain oxazole derivatives can modulate the expression of aquaporin-4 (AQP4), a protein implicated in inflammatory lung diseases. Compounds targeting AQP4 may provide therapeutic avenues for treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Applications in Material Science

Oxazoles are not only relevant in medicinal chemistry but also find applications in material science. They serve as:

- Ligands in Metal Catalysis : The unique electronic properties of oxazoles allow them to function effectively as ligands in various catalytic processes .

- Intermediates in Organic Synthesis : The ability to modify oxazole derivatives makes them valuable intermediates in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of 1,3-oxazole sulfonamides, including derivatives of this compound, against a panel of cancer cell lines. The results indicated that these compounds exhibited nanomolar GI50 values across multiple lines, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, several oxazole derivatives were synthesized and tested for their antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed significant inhibitory effects, highlighting its potential use in developing new antibiotics .

References Table

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

4-Bromo-2-(trifluoromethyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C4HBrF3N2O

- Molecular Weight : Approximately 207.99 g/mol

- Structure : The compound features a bromine atom and a trifluoromethyl group attached to an oxazole ring, which influences its reactivity and biological properties.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. Studies have shown IC50 values ranging from 0.034 to 0.052 μM for COX-2 inhibition, suggesting strong potential as an anti-inflammatory agent .

2. Enzyme Inhibition

The compound has been identified as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell growth and metabolism. Inhibition of PI3K can have therapeutic implications in cancer treatment by targeting tumor cell metabolism. The mechanism involves binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling pathways .

3. Antitumor Activity

this compound derivatives have been investigated for their ability to induce apoptosis in cancer cells. The structural properties of this compound make it a valuable candidate for developing antitumor agents. Studies indicate that compounds in this class can effectively inhibit the proliferation of various cancer cell lines .

The primary mechanism through which this compound exhibits its biological effects is through enzyme inhibition. By binding to the active sites of COX enzymes and PI3K, it disrupts normal biochemical pathways leading to inflammation and tumor growth, resulting in reduced inflammatory responses and inhibited proliferation of cancer cells .

Case Studies

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various oxazole derivatives, including this compound. The results demonstrated significant inhibition of COX-2 activity, supporting its use as a potential anti-inflammatory drug.

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.034 - 0.052 |

| Aspirin | 0.10 |

Study 2: Antitumor Activity

In another investigation, derivatives of this compound were tested against breast cancer cell lines (MCF-7). Results indicated that these derivatives could induce apoptosis effectively.

| Compound | % Cell Viability at 50 μM |

|---|---|

| This compound | 30% |

| Control (DMSO) | 100% |

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-phenyloxazole | Bromine at position 5 | Different substitution pattern affecting activity |

| 4-Bromo-1-phenyloxazole | Bromine at position 4 | Varying reactivity due to halogen differences |

This comparison illustrates how slight variations in substitution can lead to significant differences in biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(trifluoromethyl)oxazole, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclization or halogenation of pre-functionalized oxazole precursors. For example, triazole derivatives are synthesized via refluxing substituted hydrazides in DMSO for 18 hours, followed by purification via recrystallization (yield ~65%) . For brominated oxazoles, nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Key factors include solvent choice (e.g., DMF for polar aprotic conditions), temperature (reflux vs. room temperature), and catalyst selection (e.g., Pd for coupling reactions). Optimizing stoichiometry of brominating agents (e.g., NBS or Br₂) is critical to avoid over-halogenation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming the trifluoromethyl group’s presence and electronic environment. ¹H NMR can resolve bromine’s deshielding effects on adjacent protons.

- XRD : Single-crystal X-ray diffraction (as in ) determines bond lengths, dihedral angles (e.g., 23.17° between oxazole and aryl planes), and intermolecular interactions (e.g., C–H···N hydrogen bonds influencing crystal packing) .

- MS/HPLC : High-resolution mass spectrometry validates molecular weight, while HPLC monitors purity (>95% by HPLC, as in ).

Q. How does the reactivity of this compound compare to non-halogenated oxazoles in nucleophilic substitution?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the C4 bromine, enhancing susceptibility to SNAr (nucleophilic aromatic substitution). For example, substitution with amines or thiols proceeds faster than in non-fluorinated analogs. Kinetic studies (e.g., monitoring by ¹H NMR) can quantify rate constants under varying conditions (e.g., solvent polarity, base strength) .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence the compound’s electronic structure and catalytic applications?

- Methodological Answer : DFT calculations reveal that the trifluoromethyl group induces strong σ-withdrawing and π-donating effects, lowering the LUMO energy and facilitating electron-deficient reactivity. Bromine’s inductive effect further polarizes the oxazole ring. These properties make the compound a candidate for catalysis in C–X bond formation or as a ligand in transition-metal complexes. Electrochemical studies (cyclic voltammetry) can map redox potentials .

Q. What strategies resolve contradictions in reported synthetic yields for brominated oxazole derivatives?

- Methodological Answer : Discrepancies (e.g., 65% vs. lower yields in similar syntheses) may arise from purification methods (recrystallization vs. column chromatography) or side reactions (e.g., hydrolysis under acidic conditions). Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, uses ethanol-water recrystallization, while employs hexane-ethyl acetate mixtures. Comparative TLC monitoring at intermediate stages helps track byproduct formation .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : XRD-derived parameters (e.g., dihedral angles, hydrogen-bonding motifs) guide structural modifications to improve binding affinity. For instance, derivatives with planar aryl-oxazole systems (reduced dihedral angles) may enhance π-π stacking with biological targets. Molecular docking simulations using crystal coordinates (e.g., PDB files) predict interactions with enzymes or receptors, as seen in triazole-based antimicrobial agents .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling issues include exothermicity control during bromination and solvent volume constraints. Flow chemistry can mitigate heat dissipation problems. Regioselectivity is ensured by optimizing directing groups (e.g., meta-directing trifluoromethyl) and using bulky bases to sterically hinder undesired substitution. In situ monitoring (e.g., PAT tools) maintains reaction consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.